molecular formula C8H16S4 B14350332 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene CAS No. 94658-49-8

1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene

Katalognummer: B14350332
CAS-Nummer: 94658-49-8
Molekulargewicht: 240.5 g/mol
InChI-Schlüssel: BHNPHIAZCQOLAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to an ethene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene typically involves the reaction of ethylsulfanyl and methylsulfanyl precursors with an ethene derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler sulfides.

    Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler sulfides.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways may include enzymes, receptors, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

94658-49-8

Molekularformel

C8H16S4

Molekulargewicht

240.5 g/mol

IUPAC-Name

1,2-bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene

InChI

InChI=1S/C8H16S4/c1-5-11-7(9-3)8(10-4)12-6-2/h5-6H2,1-4H3

InChI-Schlüssel

BHNPHIAZCQOLAR-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=C(SC)SCC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.